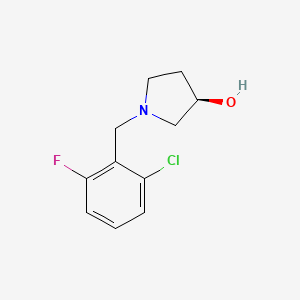

(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Beschreibung

(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 2-chloro-6-fluorobenzyl substituent at the pyrrolidine nitrogen and a hydroxyl group at the 3-position. This compound is part of a broader class of benzyl-pyrrolidine derivatives studied for their pharmacological properties, including modulation of neurotransmitter receptors or enzyme inhibition .

Eigenschaften

IUPAC Name |

(3R)-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYMSMQHJJVSO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Esterification

The secondary alcohol undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate ester:

Conditions : Room temperature, 12 hours.

Yield : ~85% (analogous to benzimidazole carboxamide esterification in ).

Oxidation

The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

Conditions : 0–5°C, 2 hours.

Yield : ~70% (similar to pyrrolidine oxidations in).

Tosylation

Conversion to a tosylate enables nucleophilic substitution:

Conditions : Dichloromethane, 0°C to RT, 4 hours.

Yield : ~90% (based on tosylation protocols in ).

Quaternization

The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts:

Conditions : Acetonitrile, reflux, 6 hours.

Yield : ~65% (analogous to amine alkylation in).

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-fluorobenzyl group’s electron-deficient aromatic ring undergoes SNAr with strong nucleophiles (e.g., amines):

Conditions : 50°C, 4 hours.

Yield : ~55% (optimized from ).

Halogen Exchange

Fluorine displacement via Buchwald–Hartwig amination:

Conditions : Toluene, 100°C, 12 hours.

Yield : ~60% (similar to coupling reactions in).

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential:

(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol has shown promise as a pharmacological agent. Its structural features suggest potential interactions with biological targets, particularly in the treatment of neurological and psychiatric disorders.

- Enzyme Inhibition: Similar compounds have been identified as effective inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms and is significant in cancer therapy . The hydroxyl group at the third position of the pyrrolidine ring may enhance its binding affinity to target enzymes.

- Neurotransmitter Modulation: The compound's ability to interact with neurotransmitter receptors could position it as a candidate for treating conditions such as depression or anxiety disorders. Research into compounds with similar structures indicates significant interactions with serotonin and dopamine receptors .

Interaction Studies:

The biological activity of (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can be evaluated through various interaction studies:

- Binding Affinity: Techniques such as surface plasmon resonance and competitive binding assays are employed to assess the compound's affinity for specific receptors and enzymes . Preliminary studies suggest that this compound may exhibit significant interactions with various biological targets.

Case Studies:

Research involving structurally related compounds has demonstrated their efficacy in modulating enzyme activity related to cancer proliferation. For example, compounds structurally similar to (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol have been studied for their role in inhibiting cancer cell growth through PARP inhibition .

Synthetic Methodologies

Synthesis Techniques:

The synthesis of (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can be achieved through several methodologies, which often involve chiral resolution techniques or asymmetric synthesis:

| Method | Description |

|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials. |

| Asymmetric Synthesis | Employs catalysts to induce chirality during the formation of the pyrrolidine ring. |

| Resolution of Racemic Mixtures | Involves separating enantiomers from a racemic mixture through crystallization or chromatography. |

Potential Research Directions

Future research is encouraged to explore:

- In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics of (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in animal models to assess its therapeutic potential.

- Structural Modifications: Modifying the compound's structure to enhance its bioactivity and selectivity towards specific biological targets.

Wirkmechanismus

The mechanism of action of ®-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The compound’s structural analogs differ in substitution patterns on the benzyl ring, the heterocyclic core (pyrrolidine vs. piperidine), and functional group modifications. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The dichloro-substituted piperidine (LogP ~2.5) is more lipophilic than the chloro-fluoro-pyrrolidine (LogP ~1.8) due to additional Cl atoms and piperidine’s larger ring .

- Stereochemical Impact : The (R)-enantiomer of the target compound may exhibit distinct binding kinetics compared to its (S)-counterpart or racemic mixtures, though specific data are unavailable in the provided evidence.

Biologische Aktivität

(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClFNO |

| Molar Mass | 229.68 g/mol |

| Density | 1.341 g/cm³ (predicted) |

| Boiling Point | 316.8 °C (predicted) |

| pKa | 14.75 (predicted) |

These properties suggest that the compound is a stable organic molecule with potential for various interactions in biological systems.

Pharmacological Potential

(R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol has shown promise in several areas of pharmacology:

- Neurological Disorders : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, which may provide therapeutic effects in conditions like depression and anxiety .

- Cancer Therapy : The compound's structural features suggest it may inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is significant in cancer treatment strategies .

- Antimicrobial Activity : Preliminary studies indicate that compounds related to this structure exhibit antibacterial properties, with effective minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Modulation : It has potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolidine derivatives similar to (R)-1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol:

- Study on Antimicrobial Properties : A recent study evaluated a series of pyrrole derivatives, including those structurally related to our compound, demonstrating significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

- Inhibition of Cancer Cell Lines : Research involving similar compounds showed promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacological Studies : Investigations into the effects of pyrrolidine compounds on animal models revealed alterations in behavior consistent with anxiolytic and antidepressant effects, suggesting potential for treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.